molecular formula C16H17N7O3 B11192841 4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

Cat. No.: B11192841
M. Wt: 355.35 g/mol
InChI Key: MIUBDCOUQJZBDL-UHFFFAOYSA-N
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Description

4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide typically involves the construction of the imidazo[5,1-c][1,2,4]triazine core followed by functionalization. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Enamines and their equivalent enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions . These methods are designed to maximize yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide is unique due to its specific functional groups and the combination of the imidazo[5,1-c][1,2,4]triazine core with an ethoxyphenyl and methyl group

Properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

4-amino-3-N-(4-ethoxyphenyl)-8-N-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide

InChI

InChI=1S/C16H17N7O3/c1-3-26-10-6-4-9(5-7-10)20-16(25)11-13(17)23-8-19-12(15(24)18-2)14(23)22-21-11/h4-8H,3,17H2,1-2H3,(H,18,24)(H,20,25)

InChI Key

MIUBDCOUQJZBDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=NC(=C3N=N2)C(=O)NC)N

Origin of Product

United States

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